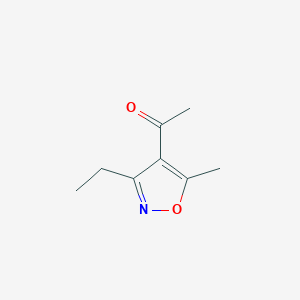

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-5-methyl-4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

科学的研究の応用

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications, including:

作用機序

The mechanism of action of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one can be compared with other oxazole derivatives, such as:

Aleglitazar: An antidiabetic agent with a similar oxazole core structure.

Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.

Oxaprozin: A COX-2 inhibitor with an oxazole scaffold.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound.

生物活性

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- CAS Number : 79379-86-5

- IUPAC Name : 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethanone

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

- The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, thus demonstrating potential as an anticancer agent.

3. Anti-inflammatory Effects

- There is evidence that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

The biological activities of this compound are attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

A study highlighted the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.025 mg/mL, indicating strong antimicrobial activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.025 |

Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15.2 |

| MCF7 (breast cancer) | 12.8 |

The compound's ability to induce apoptosis was confirmed through caspase activation assays, showing a significant increase in caspase activity compared to untreated controls.

Anti-inflammatory Effects

Research has indicated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli.

特性

IUPAC Name |

1-(3-ethyl-5-methyl-1,2-oxazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-7-8(5(2)10)6(3)11-9-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFQPAPZRAPACK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。